Cas no 89267-19-6 (7H-Pyrrolo[2,3-b]pyridine)

7H-Pyrrolo[2,3-b]pyridine structure
7H-Pyrrolo[2,3-b]pyridine structure
Product Name:7H-Pyrrolo[2,3-b]pyridine
CAS No:89267-19-6
MF:C7H6N2
MW:118.135941028595
CID:606045
PubChem ID:9222
Update Time:2025-04-19

7H-Pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-b]pyridine
    • 271-63-6
    • FT-0604377
    • pyrrolo[2,3-b]-pyridine
    • Z271099378
    • AC-1215
    • F0001-0881
    • 7H-Pyrrolo(2,3-b)pyridine
    • 7-azaindol
    • NCIOpen2_000707
    • NSC67063
    • SC1771
    • UNII-QX4465NR9T
    • Q27287542
    • NSC-67063
    • 7-Azaindole
    • NSC-77951
    • 25247-73-8
    • 1,7-Dideazapurine
    • 1H-PYRROLO(2,3-b)PYRIDINE
    • STR01850
    • pyrrolo[2,3-b]pyridine
    • WLN: T56 BM INJ
    • CS-B0516
    • GVH
    • 1H-PYRROLE(2,3-B)PYRIDINE
    • 7-aza-indole
    • QX4465NR9T
    • pyrrolo[b]pyridine
    • SY001940
    • P1117
    • NS00028264
    • EN300-25796
    • InChI=1/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9
    • 1-H-pyrrolo[2,3-b]pyridine
    • A-9500
    • AM20070247
    • PB32078
    • EINECS 205-981-0
    • NSC 67063
    • 1,7-Diazaindene
    • CHEMBL389685
    • DTXSID3075046
    • 89267-19-6
    • NSC77951
    • MFCD00005606
    • 1H-Pyrrolo[2,3-b]pyridine
    • CHEBI:194830
    • AKOS000446848
    • 7-Aza-1-pyrindine
    • 7h-7-azaindole
    • PS-4533
    • SCHEMBL17837
    • BDBM16223
    • Pyrrolo(2,3-b)pyridine
    • 7-Azaindole, 98%
    • 1H-pyrrolo(2,3-b)-pyridine
    • HY-50542
    • BCP26852
    • NCGC00188278-01
    • Inchi: 1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)
    • InChI Key: MVXVYAKCVDQRLW-UHFFFAOYSA-N
    • SMILES: N1C=CC2=CC=CN=C12

Computed Properties

  • Exact Mass: 118.053098200g/mol
  • Monoisotopic Mass: 118.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Melting Point: 106.0 °C
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.